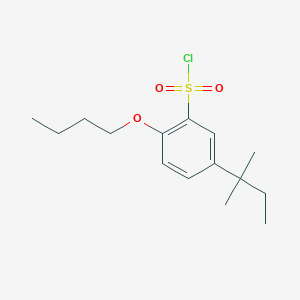
2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a butoxy group, a methylbutan-2-yl group, and a sulfonyl chloride group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride typically involves the electrophilic aromatic substitution reactionThe reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques to remove any impurities and by-products formed during the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different sulfonyl derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively. Hydrolysis reactions typically require the presence of water and a suitable acid or base catalyst .
Major Products Formed
The major products formed from these reactions include various sulfonyl derivatives, sulfonic acids, and sulfinic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals.
Industrial Chemistry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride
- 2-Butoxy-5-(2-methyl-2-butanyl)benzenesulfonic acid
Uniqueness
2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride is unique due to the presence of the butoxy group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may have different substituents on the benzene ring .
Eigenschaften
CAS-Nummer |
143193-41-3 |
|---|---|
Molekularformel |
C15H23ClO3S |
Molekulargewicht |
318.9 g/mol |
IUPAC-Name |
2-butoxy-5-(2-methylbutan-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C15H23ClO3S/c1-5-7-10-19-13-9-8-12(15(3,4)6-2)11-14(13)20(16,17)18/h8-9,11H,5-7,10H2,1-4H3 |
InChI-Schlüssel |
LNROSSMPAABTHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)C(C)(C)CC)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol](/img/structure/B12559584.png)
![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)
![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)

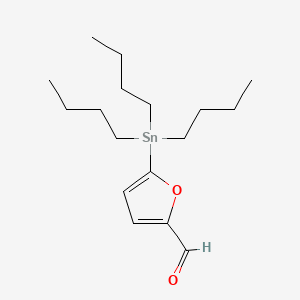
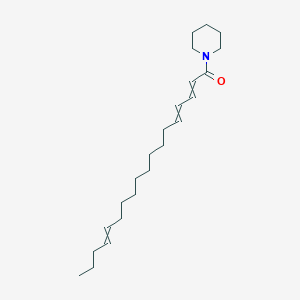


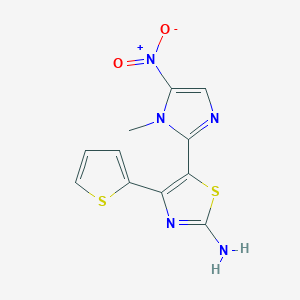
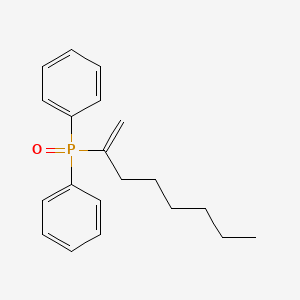
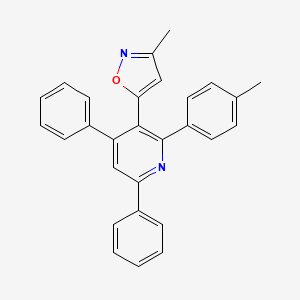
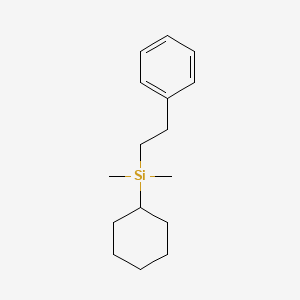
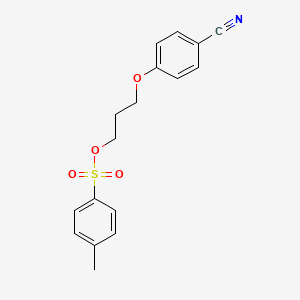
![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)
